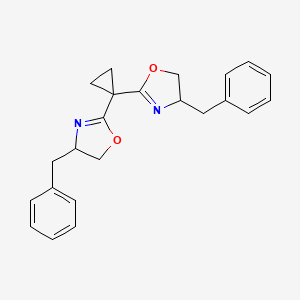![molecular formula C16H18F3N3O2 B12513283 3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12513283.png)
3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-hydroxy-6-[4-(trifluoromethyl)piperidin-1-yl]quinazolin-2-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with an ethyl group, a hydroxy group, and a trifluoromethyl piperidine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-hydroxy-6-[4-(trifluoromethyl)piperidin-1-yl]quinazolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Trifluoromethyl Piperidine Moiety: The trifluoromethyl piperidine moiety can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-hydroxy-6-[4-(trifluoromethyl)piperidin-1-yl]quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl piperidine moiety can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-ethyl-4-oxo-6-[4-(trifluoromethyl)piperidin-1-yl]quinazolin-2-one.
Reduction: Formation of 3-ethyl-4-hydroxy-6-[4-(trifluoromethyl)piperidin-1-yl]dihydroquinazolin-2-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethyl-4-hydroxy-6-[4-(trifluoromethyl)piperidin-1-yl]quinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazolin-2-one: Lacks the ethyl and trifluoromethyl piperidine moieties, resulting in different biological activities.
6-[4-(trifluoromethyl)piperidin-1-yl]quinazolin-2-one: Lacks the ethyl and hydroxy groups, affecting its chemical reactivity and biological properties.
3-ethyl-4-hydroxyquinazolin-2-one: Lacks the trifluoromethyl piperidine moiety, leading to different pharmacokinetic properties.
Uniqueness
3-ethyl-4-hydroxy-6-[4-(trifluoromethyl)piperidin-1-yl]quinazolin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl piperidine moiety enhances its lipophilicity and potential for enzyme inhibition, while the hydroxy group allows for additional hydrogen bonding interactions with biological targets.
Properties
Molecular Formula |
C16H18F3N3O2 |
|---|---|
Molecular Weight |
341.33 g/mol |
IUPAC Name |
3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H18F3N3O2/c1-2-22-14(23)12-9-11(3-4-13(12)20-15(22)24)21-7-5-10(6-8-21)16(17,18)19/h3-4,9-10H,2,5-8H2,1H3,(H,20,24) |
InChI Key |
PYBQZPZLHYUWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)N3CCC(CC3)C(F)(F)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12513202.png)





methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)

![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)


![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)

